Enoxacin hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C45H55F3N12O11 |
|---|---|
Molecular Weight |
997 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;dihydrate |
InChI |
InChI=1S/3C15H17FN4O3.2H2O/c3*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;/h3*7-8,17H,2-6H2,1H3,(H,22,23);2*1H2 |
InChI Key |
URZUQQWXZRUUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O |
Origin of Product |
United States |
Molecular Mechanisms of Action and Specific Target Interactions
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Enoxacin (B1671340) hydrate's antibacterial efficacy stems from its ability to interfere with crucial bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. patsnap.comncats.io These enzymes are vital for bacterial survival, playing essential roles in DNA replication, transcription, repair, and recombination. patsnap.com
Detailed Molecular Binding Modes and Enzyme-Drug-DNA Complex Stabilization
Enoxacin hydrate (B1144303) functions by binding to the complex formed between the bacterial enzyme (DNA gyrase or topoisomerase IV) and DNA. patsnap.comnih.gov This binding stabilizes the "cleavage complex," a transient state where the DNA strands are nicked by the enzyme. patsnap.comnih.gov By stabilizing this complex, enoxacin prevents the enzymes from resealing the DNA breaks, leading to the accumulation of double-strand breaks in the bacterial chromosome. patsnap.com
The interaction is facilitated by a non-catalytic magnesium ion (Mg2+), which coordinates with oxygen atoms on the enoxacin molecule and water molecules, forming a bridge between the drug and the enzyme. nih.govmdpi.com This interaction is thought to occur within a binding pocket composed of residues from both the enzyme and the distorted DNA. nih.gov Specifically, for DNA gyrase, the quinolone resistance-determining region (QRDR) of the GyrA subunit is a key component of this binding pocket. nih.govnih.gov Enoxacin's binding to single-stranded DNA in a sequence-dependent manner, mediated by Mg2+, is believed to mirror its interaction within the gyrase-DNA complex. nih.gov
Comparative Mechanistic Analyses of Enoxacin Hydrate with Other Fluoroquinolones on Bacterial DNA Topoisomerases
Like other fluoroquinolones, enoxacin's primary targets are DNA gyrase and topoisomerase IV. patsnap.compharmacompass.com However, the specific affinity for each enzyme can vary among different fluoroquinolones and across bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the main target. nih.gov Enoxacin demonstrates inhibitory activity against both enzymes, with reported IC50 values of 126 µg/ml for DNA gyrase and 26.5 µg/ml for topoisomerase IV. medchemexpress.commedchemexpress.commedchemexpress.com The development of resistance to fluoroquinolones often involves mutations in the genes encoding these target enzymes, specifically within the QRDR. patsnap.comresearchgate.net
| Enzyme | IC50 Value |
| DNA Gyrase | 126 µg/ml |
| Topoisomerase IV | 26.5 µg/ml |
Consequences for Bacterial DNA Replication, Transcription, Repair, and Recombination Processes
The inhibition of DNA gyrase and topoisomerase IV by this compound has profound and lethal consequences for the bacterial cell. The accumulation of double-strand DNA breaks halts DNA replication. patsnap.comnih.gov Furthermore, these essential cellular processes are disrupted:
Transcription: The introduction of negative supercoils into DNA by DNA gyrase is necessary for the initiation of transcription. patsnap.com By inhibiting this function, enoxacin interferes with gene expression. nih.gov
DNA Repair: The cell's ability to repair DNA damage is compromised.
Recombination: Genetic recombination processes are also inhibited. patsnap.com
Chromosome Segregation: Topoisomerase IV is critical for separating interlinked daughter DNA molecules following replication. patsnap.com Inhibition of this enzyme prevents proper chromosome segregation, leading to cell death. patsnap.com
Even at concentrations below the minimum inhibitory concentration, enoxacin can induce the bacterial SOS response, a global response to DNA damage. nih.gov
MicroRNA Processing Modulation and Gene Regulation
Beyond its antibacterial properties, this compound has been identified as a modulator of the RNA interference (RNAi) pathway in eukaryotic cells, specifically by enhancing the processing of microRNAs (miRNAs) and the degradation of messenger RNA (mRNA) mediated by small interfering RNAs (siRNAs). nih.govfishersci.fr
Activation of MicroRNA (miRNA) Processing and Enhancement of Small Interfering RNA (siRNA)-mediated Messenger RNA (mRNA) Degradation
Enoxacin has been shown to enhance the maturation of miRNAs, which are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation. nih.govnih.govmedchemexpress.com It promotes the processing of precursor miRNAs (pre-miRNAs) into their mature, active forms. nih.govresearchgate.net This leads to an increased abundance of mature miRNAs, which can then bind to target mRNAs, resulting in their degradation or translational repression. nih.govnih.gov
Furthermore, enoxacin enhances the efficacy of siRNA-mediated gene silencing. nih.gov siRNAs are double-stranded RNA molecules that can guide the RNA-induced silencing complex (RISC) to cleave specific mRNA targets. Enoxacin has been observed to increase the knockdown of target gene expression in the presence of siRNAs. nih.gov
Elucidation of the Role of TAR RNA-binding Protein 2 (TRBP) in this compound-mediated miRNA Biogenesis
Mechanistic Insights into this compound as a Small Molecule Enhancer of MicroRNA (SMER) Maturation
Enoxacin is recognized as the first small-molecule enhancer of microRNA (SMER) maturation. acs.orgresearchgate.net Its mechanism centers on the enhancement of the RNA interference (RNAi) process, which post-transcriptionally regulates gene expression. acs.orgresearchgate.net
Key findings on its role as a SMER include:
TRBP-Dependent Action: The activity of enoxacin is dependent on the TAR RNA-binding protein 2 (TRBP), a crucial component of the Dicer complex involved in miRNA processing. mdpi.comencyclopedia.pubnih.gov Enoxacin physically binds to TRBP, which facilitates the processing of precursor miRNAs (pre-miRNAs) into mature miRNAs. acs.orgnih.gov This interaction enhances the affinity of TRBP for pre-miRNA, thereby promoting the Dicer-mediated cleavage. mdpi.comacs.org
Selective miRNA Enhancement: Enoxacin does not globally amplify all miRNAs. Instead, it selectively increases the levels of a subset of miRNAs. For instance, in HEK293 cells, enoxacin treatment led to a significant increase in 15 out of 157 monitored endogenous miRNAs. acs.org This selectivity suggests a nuanced mechanism of action that may depend on the specific structure of the pre-miRNA or the composition of the Dicer/TRBP complex. acs.org
Promotion of Dicer Processing Activity: Studies have shown that the increase in mature miRNAs following enoxacin treatment is associated with high levels of their precursors, indicating that enoxacin promotes the processing activity of Dicer without affecting the expression of miRNA precursors. mdpi.comencyclopedia.pubacs.orgnih.gov In vitro assays confirmed that enoxacin enhances miRNA maturation in the presence of TRBP, but has no effect in its absence. acs.orgnih.gov
Table 1: Effect of Enoxacin on miRNA Processing
| Experimental Condition | Observation | Reference |
|---|---|---|
| In vitro Dicer-mediated processing without TRBP | No effect on pre-let-7 and pre-miR-30a maturation. | acs.orgnih.gov |
| In vitro Dicer-mediated processing with TRBP | Significantly enhanced miRNA maturation. | acs.org |
| HEK293 cells treated with enoxacin | Increased levels of specific mature miRNAs and their precursors. | acs.orgnih.gov |
| TRBP-mutated cancer cell lines | Enoxacin did not reduce cell viability, confirming TRBP-dependent action. | acs.org |
| In vivo mouse models | Confirmed RNAi enhancing activity. | acs.org |
Interaction with Vacuolar H+-ATPase (V-ATPase) Subunits in Bone Resorption
Enoxacin has been identified as an inhibitor of osteoclast formation and bone resorption through its interaction with vacuolar H+-ATPase (V-ATPase). researchgate.netnih.gov This proton pump is essential for the acidification of the resorption lacuna, a critical step in bone degradation by osteoclasts. researchgate.netnih.gov
Inhibition of V-ATPase B2/a3 Subunit and Microfilament Interaction
The inhibitory effect of enoxacin on bone resorption is mediated by its interference with the interaction between V-ATPase subunits and the actin cytoskeleton. researchgate.netnih.gov
Targeting the B2-Subunit: Enoxacin was identified through virtual screening as a molecule that binds to the actin-binding site on the B2-subunit of V-ATPase. researchgate.netnih.govnih.gov This binding competitively inhibits the interaction between the B2-subunit and microfilaments. researchgate.netnih.govnih.gov
Role of the a3-Subunit: The interaction with the cytoskeleton appears to be specific to V-ATPases containing the osteoclast-selective a3-subunit. nih.gov V-ATPases with the a3-subunit, but not the "housekeeping" a1-subunit, were found to be associated with actin. nih.gov This specificity may explain the selective action of enoxacin on osteoclasts. nih.gov By disrupting the a3-containing V-ATPase's connection to microfilaments, enoxacin hinders the transport of these proton pumps to the ruffled border of the osteoclast. nih.govamegroups.org
Molecular Basis for the Modulation of Osteoclast Formation and Bone Resorption Activity
Enoxacin's disruption of the V-ATPase-microfilament interaction leads to a dose-dependent reduction in osteoclast formation and activity. researchgate.net
Inhibition of Osteoclast Differentiation: Enoxacin reduces the number of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in culture. researchgate.netnih.gov This inhibition occurs without inducing apoptosis (programmed cell death) in osteoclasts. nih.gov
Reduced Bone Resorption: By preventing the proper localization of V-ATPases, enoxacin inhibits the acidification of the bone surface and, consequently, bone resorption. researchgate.netnih.gov Studies have shown a decrease in the formation of resorption lacunae on bone slices treated with enoxacin. researchgate.net
Downregulation of Osteoclast-Specific Genes: Enoxacin treatment leads to a significant reduction in the mRNA levels of several osteoclast-selective genes. nih.gov However, the protein levels of some of these genes are not correspondingly reduced, suggesting that enoxacin may also affect post-translational processing and protein targeting. nih.gov
Table 2: Impact of Enoxacin on Osteoclast Function
| Parameter | Effect of Enoxacin | Reference |
|---|---|---|
| Osteoclast Number | Dose-dependently reduced | researchgate.net |
| Bone Resorption Lacunae | Reduced formation | researchgate.net |
| Osteoclast Apoptosis | No significant induction | nih.gov |
| V-ATPase-Microfilament Interaction | Inhibited | researchgate.netnih.gov |
| Osteoclast-Specific Gene Expression | Reduced mRNA levels | nih.gov |
Identification and Characterization of Other Molecular Targets and Pathways
Beyond its effects on miRNA maturation and V-ATPase, enoxacin has been shown to modulate other critical cellular pathways.
Modulation of the JNK/MAPKs Signaling Pathway
Enoxacin has been reported to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade. researchgate.netnih.gov
Mechanism of Inhibition: Research suggests that enoxacin occupies the ATP binding domain of the JNK protein, which in turn inhibits the phosphorylation of JNK and the activation of the JNK/MAPKs signaling pathway. researchgate.netnih.gov
Role in Osteoclastogenesis: The JNK pathway is a crucial regulator of osteoclast formation induced by RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand). nih.gov By suppressing the JNK pathway, enoxacin contributes to its inhibitory effect on osteoclastogenesis. researchgate.netnih.gov While enoxacin inhibits the JNK pathway, it does not appear to affect other MAPK pathways like ERK and p38 in the same manner. nih.gov
Stimulation of Dicer-independent RNA (diRNA) Production and DNA Repair Pathways
Recent studies have unveiled a role for enoxacin in the DNA damage response (DDR). acs.orgnih.gov
Enhancement of DDRNA Maturation: Enoxacin can stimulate the production of DNA damage response RNAs (DDRNAs), a class of small non-coding RNAs generated at DNA double-strand breaks (DSBs) in a Dicer-dependent manner. acs.orgnih.gov
TRBP-Dependent DDR Activation: The ability of enoxacin to activate the DDR is also dependent on TRBP. acs.orgnih.gov In cells where TRBP is depleted, enoxacin fails to activate the DDR. acs.orgnih.gov
Promotion of Accurate DNA Repair: Enoxacin has been shown to improve the non-homologous end joining (NHEJ) DNA repair mechanism, which is often error-prone. acs.org Surprisingly, enoxacin enhances the accuracy of NHEJ, promoting more precise DNA repair. acs.org This effect is achieved by suppressing homologous recombination (HR) and channeling the repair process towards the faster and more accurate NHEJ pathway. nih.gov This stimulation of DNA repair has been observed in various cell types, including primary neurons. nih.gov
Investigating Effects on Oxidative Metabolism and Potential Browning Induction
Recent studies have uncovered a significant role for this compound in regulating energy metabolism, particularly through the promotion of oxidative metabolism and the "browning" of white adipose tissue.
Effects on Oxidative Metabolism: Enoxacin has been shown to mitigate diet-induced obesity in mice by increasing energy expenditure. dovepress.commdpi.com This is associated with higher levels of markers for thermogenesis and oxidative metabolism in subcutaneous white adipose tissue (scWAT), brown adipose tissue (BAT), and skeletal muscle. dovepress.commdpi.com In vitro studies using murine and human cell models have confirmed that these effects are cell-autonomous. dovepress.com Treatment of adipocytes with enoxacin leads to increased mitochondrial mass and membrane potential, a higher rate of fatty acid oxidation, and reduced lipid content. oatext.com
Browning Induction: The term "browning" refers to the process where white adipocytes (which primarily store energy) develop characteristics of brown adipocytes (which are specialized for dissipating energy as heat). Enoxacin treatment has been found to induce browning in both mouse and human adipocytes. journalagent.comdovepress.com This is evidenced by the increased expression of Uncoupling Protein 1 (UCP1), a key marker for brown and beige adipocytes, in scWAT of enoxacin-treated mice. journalagent.comdovepress.com The mechanism appears to be linked to enoxacin's modulation of miRNAs in adipose tissue. dovepress.comoatext.com Specifically, enoxacin can inhibit the expression of miR-34a-5p in adipocytes. oatext.com This inhibition enhances Fibroblast Growth Factor 21 (FGF21) signaling, which promotes oxidative metabolism and combats obesity. dovepress.comoatext.com
| Parameter | Observation | Cell/Tissue Model | Reference |
| Energy Expenditure | Increased in enoxacin-treated mice. | Mice | dovepress.com |
| Oxidative Metabolism Markers | Upregulated in scWAT, BAT, and skeletal muscle. | Mice | dovepress.commdpi.com |
| Mitochondrial Mass | Increased in enoxacin-treated cells. | 9W preadipocyte cells | oatext.com |
| Lipid Content | Decreased in enoxacin-treated cells. | 9W preadipocyte cells | oatext.com |
| Browning (UCP1 Expression) | Increased in scWAT and human adipocytes. | Mice, hASCs | journalagent.comdovepress.com |
| miRNA Modulation | Inhibition of miR-34a-5p. | Adipocytes | dovepress.comoatext.com |
| Signaling Pathway | Enhanced FGF21 signaling. | Adipocytes | dovepress.comoatext.com |
Advanced Synthetic Methodologies and Chemical Derivatization
Synthetic Strategies for Enoxacin (B1671340) and its Hydrate (B1144303) Forms
Enoxacin, a significant second-generation fluoroquinolone, is a synthetic antibacterial agent characterized by a 1,8-naphthyridine (B1210474) core. mdpi.comnih.gov Its structure features an ethyl group at the N1 position, a carboxylic acid at the C3 position, a fluoro group at the C6 position, and a piperazinyl moiety at the C7 position. nih.govebi.ac.ukmdpi.com The hydrated forms, such as enoxacin sesquihydrate, are also of interest in pharmaceutical formulations. researchgate.netptgcn.com
Optimization of Synthetic Routes for Enoxacin and Enoxacin Sesquihydrate
The synthesis of enoxacin and its derivatives has been a subject of extensive research to devise efficient and versatile methodologies. nih.gov Key to the antibacterial activity of enoxacin are the carboxylic acid at the C3 position and the substituent at the N1 position. nih.gov The fluorine atom at the C6 position and the piperazine (B1678402) ring at the C7 position are also crucial for its biological function. mdpi.comnih.gov
The preparation of enoxacin sesquihydrate involves controlled hydration of the anhydrous form. researchgate.netptgcn.com Optimization of synthetic routes often focuses on improving yields, reducing reaction times, and employing accessible and reproducible methods. mdpi.comnih.gov For instance, the synthesis of N-substituted piperazinyl quinolones, including derivatives of enoxacin, has been achieved by reacting enoxacin with various electrophiles in the presence of a base like sodium bicarbonate in a solvent such as dimethylformamide (DMF). mdpi.com
Rational Design and Synthesis of Enoxacin Metal Complexes and Derivatives
The ability of quinolones to act as chelating agents for various metal ions has prompted the rational design and synthesis of enoxacin metal complexes. nih.gov This has led to the development of new compounds with potentially enhanced or modified biological activities. Furthermore, chemical modifications at the core naphthyridine structure have been explored to alter the therapeutic properties of enoxacin. mdpi.comnih.govdntb.gov.ua
Synthesis and Characterization of Enoxacin Complexes with Transition Metals (e.g., Cu(II), Ni(II), Mn(II), Fe(III))
The synthesis of enoxacin complexes with transition metals such as Copper(II), Nickel(II), Manganese(II), and Iron(III) has been reported. nih.govnih.govkab.ac.ug These complexes are typically prepared by reacting enoxacin with the corresponding metal salts in a suitable solvent, often methanol (B129727). nih.gov For example, complexes with the general formula [M(eno)₂(H₂O)₂]·3H₂O (where M = Cu(II), Ni(II), or Mn(II)) and [Fe(eno)(H₂O)₂]Cl·4H₂O have been synthesized. nih.govnih.govkab.ac.ug The synthesis involves dissolving the metal salt and enoxacin in hot methanol, followed by mixing the solutions and allowing the complex to precipitate. nih.gov
The characterization of these metal complexes is carried out using various physicochemical and spectroscopic techniques, including elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net
| Complex | Metal Ion | Proposed Formula | Color |
| Enoxacin-Cu(II) | Cu(II) | [Cu(eno)₂(H₂O)₂]·3H₂O | Light blue |
| Enoxacin-Ni(II) | Ni(II) | [Ni(eno)₂(H₂O)₂]·3H₂O | Leaf green |
| Enoxacin-Mn(II) | Mn(II) | [Mn(eno)₂(H₂O)₂]·3H₂O | Off-white |
| Enoxacin-Fe(III) | Fe(III) | [Fe(eno)(H₂O)₂]Cl·4H₂O | Dark brown |
Table based on data from Arayne et al., 2009. nih.govresearchgate.net
Coordination Chemistry and Ligand Binding Modes of Enoxacin to Metallic Cations
Spectroscopic studies suggest that enoxacin typically acts as a monoanionic bidentate ligand, coordinating to the metal ion through the oxygen atoms of the 3-carboxylate and the 4-carbonyl groups. nih.govrsc.org In the IR spectra of the metal complexes, the characteristic band of the carboxylic acid group diminishes, and the absorption of the ring ketone shifts to a lower frequency, indicating the involvement of both groups in coordination. nih.gov
¹H NMR spectral data further support this binding mode. The disappearance of the carboxylic proton resonance and the downfield shift of the naphthyridine proton signals upon complexation are consistent with the proposed coordination. nih.gov The signals for the protons on the piperazine ring and the ethyl group are generally unaffected as they are distant from the coordination site. nih.gov For the Mn(II), Ni(II), and Cu(II) complexes, a six-coordinate octahedral geometry is proposed, with two enoxacin molecules and two water molecules coordinating to the central metal atom. nih.gov The Fe(III) complex is suggested to have a four-coordinate tetrahedral geometry with one enoxacin molecule and two water molecules. nih.gov
However, an unusual monodentate coordination through the nitrogen atom of the piperazine ring has also been reported for Pt(IV), Ru(III), and Ir(III) complexes.
Chemical Modifications at Core Positions of the Naphthyridine Structure (e.g., C-3, C-7) to Alter Biological Activity
Chemical modifications at the C-3 and C-7 positions of the naphthyridine ring are key strategies for altering the biological activity of enoxacin. mdpi.comnih.govresearchgate.net The carboxylic acid group at the C-3 position is crucial for enzyme binding and can be modified to enhance anticancer potential. nih.gov For instance, amidation of the 3-carboxylic acid group has been explored to create new analogs. mdpi.com
The C-7 piperazinyl group is a primary site for modification to influence the compound's physicochemical properties and biological activities. mdpi.comnih.gov Modifications at this position can transform antibacterial fluoroquinolones into analogs with anticancer properties. mdpi.comnih.govdntb.gov.ua
Synthesis of N-substituted Piperazinyl Quinolone Derivatives
A variety of N-substituted piperazinyl quinolone derivatives have been synthesized from enoxacin to explore new therapeutic applications. mdpi.comsci-hub.se These syntheses typically involve the reaction of the secondary amine of the piperazine ring in enoxacin with different electrophilic reagents. mdpi.com
Several synthetic approaches have been reported:
Reaction of enoxacin with thiadiazole derivatives in DMF at elevated temperatures to yield N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolones. mdpi.com
Reaction with α-bromo-2-acetylthiophene or its oxime derivatives to produce novel N-substituted piperazinyl quinolones. researchgate.net
Coupling with various moieties using a base like sodium bicarbonate in DMF. mdpi.com For example, reacting enoxacin with specific intermediates has led to the synthesis of derivatives with enhanced cytotoxicity against cancer cell lines. mdpi.com
Reaction with intermediates in the presence of potassium carbonate in refluxing DMF to produce conjugates with improved antibacterial activity. mdpi.com
These synthetic strategies have allowed for the creation of a diverse library of enoxacin derivatives with a range of biological activities. mdpi.comnih.gov
| Derivative Class | Synthetic Approach |
| N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolones | Reaction with thiadiazole derivatives in DMF at 85–90 °C. mdpi.com |
| N-[2-(5-chlorothiophen-2-yl)ethyl] piperazinyl quinolones | Reaction with intermediates in DMF at room temperature with NaHCO₃. mdpi.com |
| N-substituted piperazinyl quinolones | Reaction with various reagents and NaHCO₃ in DMF at 85–90 °C. mdpi.com |
| Enoxacin derivative 16 | Reaction with intermediate 15 using K₂CO₃ in refluxing DMF. mdpi.com |
Conjugation Strategies for Bone-Targeting Formulations (e.g., Bis-Enoxacin)
To achieve selective delivery to bone tissue, enoxacin has been conjugated with bone-seeking moieties, most notably bisphosphonates. nih.govsfu.ca Bisphosphonates exhibit a strong affinity for hydroxyapatite, the primary mineral component of bone. sfu.ca This conjugation strategy has led to the development of "designer" bisphosphonates like bis-enoxacin (BE). nih.gov
The synthesis of bis-enoxacin involves creating a derivative where the enoxacin molecule is attached to a bisphosphonate backbone. nih.gov This novel compound was rationally designed to function as a bone-targeted version of enoxacin. nih.gov Research has shown that bis-enoxacin retains the ability to inhibit osteoclast formation and bone resorption, similar to the parent enoxacin molecule. nih.govnih.gov Furthermore, studies have demonstrated that bis-enoxacin effectively binds to bone slices. nih.gov This enhanced bone affinity is a critical feature, suggesting its potential for targeted treatment of bone-related pathologies. mdpi.com
Development of Nanoparticle-Based Delivery Systems for Enoxacin Hydrate
Nanotechnology offers a promising avenue for optimizing the delivery of therapeutic agents like this compound. Nanoparticle-based systems can encapsulate drugs, protect them from premature degradation, and facilitate targeted delivery and controlled release.
Loading this compound into Mesoporous Silica (B1680970) Nanoparticles (MSN)
Mesoporous silica nanoparticles (MSNs) have emerged as effective carriers for drug delivery due to their unique properties, including a large surface area, high pore volume, and the ability to be functionalized. rsc.orgfrontiersin.org The loading of enoxacin into MSNs is a critical step in the development of these advanced delivery systems. nih.gov
The process typically involves submerging the MSNs in a concentrated solution of enoxacin, allowing the drug molecules to be adsorbed onto the nanoparticle surfaces and within their porous structure. frontiersin.org The efficiency of this loading process can be influenced by several factors, including the ratio of silica to the drug and the pH of the solution. researchgate.net Research has demonstrated the successful loading of enoxacin into MSNs, creating a nanosystem poised for targeted delivery. nih.gov
| Solvent | The liquid used to dissolve enoxacin for the loading process. | The choice of solvent can impact the solubility of the drug and its interaction with the MSN surface. |
Surface Functionalization with Polyethylene Glycol (PEG) and Bone-Targeting Ligands (e.g., D-Asp8)
To enhance the performance of enoxacin-loaded MSNs, their surfaces are often functionalized with specific molecules. Polyethylene glycol (PEG) is a biocompatible polymer frequently used for this purpose. frontiersin.org The process of attaching PEG chains, known as PEGylation, creates a hydrophilic layer on the nanoparticle surface. mdpi.commdpi.com This PEG coating helps to prevent the premature release of the drug and reduces recognition by the immune system, thereby prolonging circulation time. nih.govfrontiersin.org
For bone-specific targeting, ligands with a high affinity for bone tissue are attached to the nanoparticle surface. nih.gov One such ligand is an octapeptide consisting of eight repeating aspartic acid residues (D-Asp8). nih.gov D-Asp8 has been shown to bind preferentially to hydroxyapatite, particularly at bone resorption sites. nih.gov By decorating the surface of enoxacin-loaded MSNs with D-Asp8, the nanosystem can be specifically directed to infected bone tissue. rsc.orgnih.gov
Investigation of Controlled Release Mechanisms from Nanocarriers under Varied pH Conditions
A key advantage of using nanoparticle-based delivery systems is the ability to control the release of the encapsulated drug. mdpi.com For enoxacin-loaded MSNs, the release mechanism is often designed to be responsive to changes in pH. nih.gov The microenvironment of infected or inflamed tissues, including bone, is typically more acidic than that of healthy tissues. bsmiab.org
Studies have shown that enoxacin-loaded nanosystems, such as Eno@MSN-D, exhibit a high sensitivity to acidic environments. nih.gov In neutral pH conditions, such as those found in the bloodstream (pH 7.4), the drug release is minimal. tubitak.gov.trthno.org However, upon reaching a more acidic environment (e.g., pH 5.0-6.5), the release of enoxacin is significantly increased. nih.govthno.org This pH-triggered release is often due to the cleavage of pH-sensitive chemical bonds within the nanocarrier structure or changes in the protonation state of the components, which facilitates the diffusion of the drug out of the nanoparticles. mdpi.combsmiab.org This controlled release mechanism ensures that the therapeutic agent is delivered in higher concentrations at the target site, enhancing its efficacy while minimizing systemic exposure. rsc.org
Table 2: Compound Names
| Compound Name |
|---|
| Bis-Enoxacin |
| D-Aspartic Acid (in D-Asp8) |
| This compound |
Pre Clinical Antimicrobial Research and Bacterial Resistance Mechanisms
In Vitro Characterization of Antimicrobial Spectrum and Potency
Activity Profiles Against Diverse Gram-Positive and Gram-Negative Bacterial Strains
Enoxacin (B1671340) hydrate (B1144303) demonstrates a broad spectrum of in vitro activity against a wide range of bacterial pathogens, encompassing both Gram-positive and Gram-negative species. mdpi.commedchemexpress.com Its efficacy has been documented against numerous clinically relevant strains.
Gram-Negative Bacteria: Enoxacin is particularly potent against Gram-negative organisms. nih.govresearchgate.net It exhibits strong activity against most species of the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter cloacae. mdpi.comnih.govnih.gov A significant percentage of these isolates are inhibited by low concentrations of the drug. nih.gov Furthermore, enoxacin is effective against Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria gonorrhoeae. nih.govnih.gov Studies have shown that a high percentage of Enterobacteriaceae and P. aeruginosa strains are susceptible to enoxacin. nih.govnih.gov
Gram-Positive Bacteria: While generally more active against Gram-negative bacteria, enoxacin also demonstrates moderate to good activity against several Gram-positive cocci. researchgate.net It is effective against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.comnih.gov However, its activity against streptococcal species is comparatively lower. nih.govnih.gov Streptococcus faecalis (now known as Enterococcus faecalis) has shown reduced susceptibility. nih.govresearchgate.net
Determination of Minimum Inhibitory Concentrations (MIC) and Zones of Inhibition
The potency of enoxacin is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
A worldwide study reported the MIC90 (the concentration required to inhibit 90% of isolates) for various bacteria. For most Enterobacteriaceae species, the MIC90 was between ≤0.25 and 2 mg/L. nih.gov For Pseudomonas aeruginosa, the MIC90 was 2 mg/L, and for Staphylococcus aureus and Staphylococcus epidermidis, it was also 2 mg/L. nih.gov In contrast, the MIC90 for streptococci was higher, ranging from 8 to 32 mg/L, indicating lower potency. nih.gov
The following table summarizes representative MIC values for enoxacin against various bacterial species:
| Bacterial Species | MIC Range (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 0.12 - 1.0 nih.gov | ≤0.25 - 2 nih.gov |
| Klebsiella pneumoniae | 0.12 - 1.0 nih.gov | ≤0.25 - 2 nih.gov |
| Pseudomonas aeruginosa | 0.5 - 4.0 nih.govresearchgate.net | 2 nih.gov |
| Staphylococcus aureus | 1.0 - 2.0 nih.gov | 2 nih.gov |
| Streptococcus spp. | 16 - 32 nih.gov | 8 - 32 nih.gov |
This table is for illustrative purposes and MIC values can vary between studies and geographical locations.
The agar (B569324) diffusion method is another technique used to assess antimicrobial susceptibility, where the diameter of the zone of inhibition around an antibiotic-impregnated disk corresponds to the organism's susceptibility. Larger zones of inhibition indicate greater sensitivity to the antibiotic. While specific zone diameter data is less frequently detailed in the provided search results, this method is a standard component of in vitro testing for antibiotics like enoxacin. mdpi.com
Analysis of Target Preference Against Bacterial Topoisomerases in Various Microorganisms
Enoxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. ncats.iomedchemexpress.comwikipedia.org These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. ncats.iowikipedia.org
The primary target of enoxacin can differ between bacterial species. In many Gram-negative bacteria, such as E. coli, DNA gyrase is the primary target. indexcopernicus.com Conversely, in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is often the more susceptible target. medchemexpress.comjmb.or.kr
Enoxacin has been shown to inhibit both enzymes, with reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) of 126 µg/ml for bacterial DNA gyrase and 26.5 µg/ml for topoisomerase IV. medchemexpress.comprobechem.comprobechem.com This suggests a higher intrinsic inhibitory activity against topoisomerase IV.
Molecular Mechanisms of Bacterial Resistance to Enoxacin Hydrate
The emergence of bacterial resistance to enoxacin is a significant clinical concern and is primarily attributed to two main mechanisms: alterations in the target enzymes and reduced intracellular drug concentration due to efflux pumps. mdpi.comnih.gov
Identification and Characterization of Mutations in Bacterial DNA Gyrase and Topoisomerase IV Genes
The most common mechanism of high-level resistance to fluoroquinolones involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govjpedres.org These mutations typically occur in specific, highly conserved regions known as the quinolone resistance-determining regions (QRDRs). mdpi.complos.org
Mutations within the QRDRs of GyrA and ParC can reduce the binding affinity of enoxacin to the enzyme-DNA complex, thereby diminishing its inhibitory effect. nih.gov For example, specific amino acid substitutions in the GyrA subunit of E. coli have been linked to reduced binding of enoxacin. nih.gov The accumulation of mutations in both gyrA and parC can lead to progressively higher levels of resistance. jpedres.org While less frequent, mutations in gyrB and parE can also contribute to resistance. nih.govnih.gov
Role of Efflux Pump Overexpression in Reducing Intracellular Enoxacin Concentrations
Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. nih.govmicropspbgmu.ru Overexpression of these pumps can lead to a decrease in the intracellular concentration of enoxacin, rendering the drug less effective. mdpi.commedchemexpress.com
In Gram-negative bacteria like Pseudomonas aeruginosa, several multidrug efflux systems, such as MexAB-OprM and MexEF-OprN, have been implicated in resistance to fluoroquinolones. nih.govmdpi.com The overexpression of these pumps, often due to mutations in their regulatory genes, results in the active extrusion of enoxacin from the cell. nih.gov This mechanism can confer resistance to a broad spectrum of antibiotics, not just fluoroquinolones. nih.gov
Investigation of Cross-Resistance Patterns with Other Fluoroquinolone Antibiotics
Cross-resistance between enoxacin and other fluoroquinolone antibiotics is a significant clinical concern, largely driven by shared mechanisms of action and resistance. Fluoroquinolones, as a class, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.govmdpi.com Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), are a primary cause of resistance and often confer resistance to multiple fluoroquinolones. nih.gov
Studies have shown that mutations in the gyrA gene, such as the common Ser83Trp or Ser83Leu substitutions in E. coli, can reduce the binding affinity of not only enoxacin but also other fluoroquinolones like norfloxacin (B1679917) to the gyrase-DNA complex. nih.gov Similarly, mutations in gyrB can also lead to reduced binding of enoxacin. nih.gov High-level resistance typically involves sequential mutations in both DNA gyrase and topoisomerase IV, broadening the scope of cross-resistance across the fluoroquinolone class. nih.gov
Another major mechanism contributing to cross-resistance is the overexpression of efflux pumps. mdpi.commdpi.com These pumps are membrane proteins that can expel a wide range of substrates, including various fluoroquinolones and other unrelated antibiotics. mdpi.com For instance, the NorA efflux pump in Staphylococcus aureus can transport hydrophilic fluoroquinolones like norfloxacin and ciprofloxacin, while NorB and NorC can handle both hydrophilic and less hydrophilic compounds such as moxifloxacin (B1663623) and levofloxacin. mdpi.com Overexpression of these pumps, often due to mutations in regulatory genes, can lead to broad cross-resistance among fluoroquinolones. mdpi.com
Alterations in bacterial cell wall permeability, such as changes in outer-membrane porins like OmpF in E. coli, can also restrict the entry of multiple fluoroquinolones, contributing to cross-resistance. scispace.com Unlike target site mutations, this mechanism can also lead to cross-resistance with unrelated antibiotic classes like tetracyclines and chloramphenicol. scispace.com
Comparative susceptibility tests have been conducted to delineate the specific patterns of cross-resistance. For instance, a study involving 750 bacterial isolates compared the activity of six fluoroquinolones: ciprofloxacin, enoxacin, fleroxacin (B1672770), lomefloxacin (B1199960), ofloxacin (B1677185), and temafloxacin. nih.gov The findings indicated that against enteric bacilli, enoxacin and lomefloxacin had similar activity spectra, which differed from the other tested fluoroquinolones. nih.gov For routine susceptibility testing, ofloxacin and fleroxacin were found to be good class representatives for predicting susceptibility to other fluoroquinolones. nih.gov However, it was noted that a strain resistant to a class representative might occasionally be susceptible to another fluoroquinolone. nih.gov
Table 1: Mechanisms of Cross-Resistance Affecting Enoxacin and Other Fluoroquinolones
| Mechanism | Description | Affected Fluoroquinolones | Bacterial Examples | References |
|---|---|---|---|---|
| Target Site Mutations (QRDRs) | Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). | Enoxacin, Norfloxacin, Ciprofloxacin, Moxifloxacin, Levofloxacin | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | nih.gov, |
| Efflux Pump Overexpression | Increased production of membrane pumps that expel antibiotics from the bacterial cell. | Enoxacin, Norfloxacin, Ciprofloxacin, Moxifloxacin, Levofloxacin | Staphylococcus aureus, Escherichia coli | mdpi.com, mdpi.com |
| Reduced Permeability | Changes in outer membrane porins (e.g., OmpF) that limit antibiotic entry. | Enoxacin and other fluorinated quinolones | Escherichia coli, Pseudomonas aeruginosa | scispace.com |
| Plasmid-Mediated Resistance | Acquisition of resistance-conferring genes on plasmids (e.g., qnr genes). | Enoxacin and other fluoroquinolones | Klebsiella pneumoniae, Escherichia coli | mdpi.com, oup.com |
Strategies for Overcoming this compound Resistance
The rise of bacterial resistance to this compound and other fluoroquinolones necessitates the development of new strategies to restore or enhance their efficacy. Key approaches include the use of combination therapies with resistance breakers and the design of novel enoxacin derivatives.
Exploration of Combination Therapies with Antimicrobial Resistance Breakers
Antimicrobial resistance breakers (ARBs) are compounds that, when used in combination with an existing antibiotic, can restore its effectiveness against resistant bacteria. antibioticresearch.org.uk These agents typically work by targeting the specific mechanisms of resistance, such as efflux pumps or drug-inactivating enzymes. frontiersin.org
For fluoroquinolone resistance mediated by efflux pumps, inhibitors of these pumps can be used to increase the intracellular concentration of the antibiotic. mdpi.com For example, certain natural compounds like geraniol (B1671447) have shown the ability to inhibit efflux pumps in Gram-negative bacteria. mdpi.com The combination of enoxacin with such an inhibitor could potentially overcome resistance in strains that rely on this mechanism.
Another well-established example of combination therapy involves the use of β-lactamase inhibitors with β-lactam antibiotics. frontiersin.org While not directly applicable to fluoroquinolone resistance mechanisms like target site mutation, the principle of using an adjuvant to counteract a resistance mechanism is a promising strategy. Research is ongoing to identify compounds that can specifically block the efflux of fluoroquinolones or interfere with other resistance pathways. antibioticresearch.org.ukgoogle.com
Table 2: Potential Combination Therapy Strategies for this compound
| Resistance Breaker Type | Mechanism of Action | Potential Application with Enoxacin | Example Compounds/Classes | References |
|---|---|---|---|---|
| Efflux Pump Inhibitors (EPIs) | Block the activity of efflux pumps, increasing intracellular antibiotic concentration. | Overcome resistance in strains overexpressing efflux pumps. | Geraniol, Farnesol | mdpi.com |
| β-lactamase Inhibitors | Inhibit enzymes that degrade β-lactam antibiotics. | Principle can be applied to find inhibitors for fluoroquinolone-modifying enzymes. | Clavulanic acid, Sulbactam | frontiersin.org, antibioticresearch.org.uk |
| Target Protection Protein Inhibitors | Prevent proteins from shielding the antibiotic's target site. | Restore enoxacin's ability to bind to DNA gyrase/topoisomerase IV. | Under investigation | frontiersin.org |
Design and Evaluation of Novel this compound Derivatives with Enhanced Activity Against Resistant Strains
A primary strategy to combat resistance is the chemical modification of the enoxacin molecule to create novel derivatives with improved properties. The goal is to design compounds that can evade existing resistance mechanisms or have enhanced activity against resistant strains. mdpi.com
One approach involves creating hybrid molecules by linking enoxacin to other antibacterial agents. nih.gov This can result in a compound with a dual mode of action, making it more difficult for bacteria to develop resistance. For instance, a hybrid of a fluoroquinolone and a different class of antibiotic could potentially be effective against strains resistant to either agent alone. nih.gov
Another strategy focuses on modifying the substituents on the quinolone core. The C-7 position of the fluoroquinolone structure, which typically contains a piperazine (B1678402) ring in enoxacin, is a common site for modification. nih.gov Introducing different chemical groups at this position can alter the drug's spectrum of activity, potency, and ability to circumvent resistance. Research has explored introducing various moieties to the piperazine ring of enoxacin to generate analogs with potentially improved antibacterial effects. mdpi.com For example, some synthesized enoxacin derivatives have shown appreciable activity against B. subtilis. mdpi.com
Furthermore, modifications at other positions on the quinolone ring are being investigated to enhance interactions with the target enzymes or to reduce susceptibility to efflux. The development of novel bacterial topoisomerase inhibitors (NBTIs) represents a move towards compounds that bind to different sites on DNA gyrase or topoisomerase IV than traditional fluoroquinolones, potentially avoiding cross-resistance. osu.edu
Table 3: Research on Novel Enoxacin Derivatives
| Derivative/Analog Class | Modification Strategy | Target Pathogens | Key Findings | References |
|---|---|---|---|---|
| Enoxacin-conjugated compounds | Linking enoxacin to other molecules. | Tetracycline-resistant B. subtilis, E. coli, S. aureus | Some analogs showed antibacterial activity similar to or better than ciprofloxacin. | mdpi.com |
| Methylene-bridged nitrofuran N-substituted quinolones | Introduction of a methylene-bridged nitrofuran group. | Staphylococcus aureus | One compound exhibited noteworthy inhibitory activity against S. aureus. | mdpi.com |
| Enoxacin derivatives with 2-(5-chlorothiophen-2-yl)ethyl group | Substitution on the piperazine ring. | Various bacterial strains | Synthesized derivatives showed moderate activity but were not as potent as enoxacin. | mdpi.com |
| Imidazo[2,1-c] nih.govscispace.commdpi.comtriazine derivatives | Synthesized from hydrazino derivatives of imidazolinones. | Various bacteria and fungi | Some compounds showed high antibacterial and antifungal activities. | researchgate.net |
Non Clinical Pharmacological Investigations and Translational Research
In Vitro Pharmacodynamics and Target Engagement Studies
Enoxacin (B1671340) hydrate (B1144303), a fluoroquinolone antibacterial agent, has been shown to directly interact with and inhibit bacterial enzymes essential for DNA replication. medchemexpress.commedchemexpress.compatsnap.com In cell-free biochemical assays, enoxacin demonstrates inhibitory activity against bacterial DNA gyrase and topoisomerase IV. medchemexpress.commedchemexpress.compatsnap.com The concentration of enoxacin required to inhibit 50% of the activity (IC50) for DNA gyrase is reported to be 126 µg/ml, and for topoisomerase IV, it is 26.5 µg/ml. medchemexpress.commedchemexpress.combioscience.co.uk
Kinetic studies have further elucidated the nature of enoxacin's interaction with certain enzymes. For instance, in studies investigating its effect on tyrosinase, enoxacin sesquihydrate was found to exhibit irreversible, mixed-type inhibition, with a preference for a competitive mode of action. ppm.edu.pl This indicates that enoxacin can bind to both the free enzyme and the enzyme-substrate complex, though it has a higher affinity for the active site. ppm.edu.pl
Table 1: Enzyme Inhibition Data for Enoxacin Hydrate
| Enzyme | Inhibition Parameter (IC50) | Reference |
|---|---|---|
| Bacterial DNA Gyrase | 126 µg/ml | medchemexpress.commedchemexpress.combioscience.co.uk |
| Bacterial Topoisomerase IV | 26.5 µg/ml | medchemexpress.commedchemexpress.combioscience.co.uk |
The biological activity of this compound extends beyond its antibacterial properties and has been quantified in various cell-based assays.
Cell Growth Inhibition: Enoxacin has demonstrated a cancer-specific growth inhibitory effect. medchemexpress.com In a panel of 12 cancer cell lines, enoxacin reduced cell viability, with an EC50 of 124 µM determined in the HCT-116 cell line. acs.org It has been shown to inhibit the proliferation of human osteosarcoma 143B cells in a time- and concentration-dependent manner, while not significantly affecting the proliferation of normal human osteoblast hFOB1.19 cells at concentrations up to 25 mg/l. nih.gov Similarly, enoxacin inhibited the growth of melanoma cell lines. researchgate.net In prostate cancer cells, the EC50 for growth inhibition was 105 µM for LNCaP cells and 141 µM for DU145 cells. acs.org
Table 2: this compound Cell Growth Inhibition
| Cell Line | Effect | Parameter (EC50/IC50) | Reference |
|---|---|---|---|
| HCT-116 (Colon Cancer) | Reduced cell viability | 124 µM | acs.org |
| 143B (Osteosarcoma) | Inhibited proliferation | Concentration-dependent | nih.gov |
| hFOB1.19 (Osteoblast) | No significant effect | Up to 25 mg/l | nih.gov |
| LNCaP (Prostate Cancer) | Growth inhibition | 105 µM | acs.org |
| DU145 (Prostate Cancer) | Growth inhibition | 141 µM | acs.org |
miRNA Modulation: Enoxacin acts as a small-molecule enhancer of microRNA (SMER) processing. nih.gov It enhances the processing of certain microRNAs by interacting with the TAR RNA-binding protein 2 (TRBP), a cofactor of the Dicer enzyme. medchemexpress.comacs.org In HEK293 cells, enoxacin at 50 µM was shown to promote the processing of miRNAs and the loading of siRNA duplexes onto the RNA-induced silencing complex (RISC). medchemexpress.com This activity appears to be TRBP-dependent, as enoxacin did not enhance Dicer-mediated processing in the absence of TRBP. acs.org In prostate cancer cells, enoxacin treatment led to the differential modulation of numerous miRNAs, with a significant increase in the biogenesis of several tumor-suppressor miRNAs. acs.orgnih.gov
Osteoclast Activity: Enoxacin has been identified as an inhibitor of osteoclast formation and function. frontiersin.orgspandidos-publications.comresearchgate.net It has been shown to interfere with the interaction between the V-ATPase B2 subunit and microfilaments, a process crucial for bone resorption. spandidos-publications.comresearchgate.net In vitro studies demonstrated that enoxacin dose-dependently reduces the number of differentiating osteoclasts in mouse marrow cultures. researchgate.net Complete inhibition of osteoclast differentiation was observed at a concentration of 50 µM, with an IC50 of approximately 10 µM. researchgate.net This inhibitory effect on osteoclastogenesis is also linked to the suppression of the JNK signaling pathway. nih.gov
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in characterizing the direct binding events between small molecules and their protein targets, providing data on binding affinity, kinetics, and thermodynamics. nih.govinstruct-eric.orgnicoyalife.com
While specific SPR or ITC data for the direct interaction of this compound with its primary bacterial targets (DNA gyrase and topoisomerase IV) or its targets in mammalian cells (like TRBP or V-ATPase subunits) are not detailed in the provided search results, the principles of these techniques are relevant. For instance, SPR could be used to measure the real-time association and dissociation of enoxacin with its immobilized target protein, yielding kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD). instruct-eric.orgxantec.com ITC, on the other hand, would measure the heat changes upon titration of enoxacin into a solution containing the target protein, providing the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. nih.govnicoyalife.com
One study did show that in the presence of enoxacin, the binding affinity between TRBP and pre-miRNA was enhanced, with the KD decreasing from 221 nM to 94 nM, suggesting enoxacin facilitates this molecular interaction. acs.org
Cell-Based Assays for Quantifying Biological Activity and Efficacy (e.g., cell growth inhibition, miRNA modulation, osteoclast activity)
Pre-clinical Pharmacokinetics and Disposition Studies in Animal Models
Following oral administration in mice, enoxacin is absorbed, leading to dose-proportional peak serum concentrations and area under the curve values. nih.gov A study in CF-1 mice showed that single oral doses of 50, 100, and 200 mg/kg resulted in mean peak serum concentrations of 2.0, 4.0, and 11.4 mg/l, respectively. nih.gov
Enoxacin is widely distributed throughout the body, with tissue concentrations often surpassing serum concentrations. ncats.iowikipedia.org In a study involving patients undergoing nephrectomy who received multiple oral doses, the mean tissue-to-serum concentration ratios were 3.8 for the renal cortex, 3.2 for the renal medulla, and 1.4 for muscle. nih.gov The ratios for skin and fat were 0.8 and 0.2, respectively. nih.gov In healthy human volunteers, the distribution into various excretory fluids was also examined, with nasal secretions showing the highest exposure to enoxacin. nih.gov The binding of enoxacin to serum proteins is reported to be approximately 35% to 40%. ncats.iowikipedia.orgdrugbank.com
Table 3: Tissue Distribution of Enoxacin
| Tissue/Fluid | Tissue/Serum Concentration Ratio | Reference |
|---|---|---|
| Renal Cortex | 3.8 | nih.gov |
| Renal Medulla | 3.2 | nih.gov |
| Muscle | 1.4 | nih.gov |
| Skin | 0.8 | nih.gov |
| Fat | 0.2 | nih.gov |
| Nasal Secretions (Excretory Fluid/Plasma AUC Ratio) | 1.67 ± 0.36 | nih.gov |
| Saliva (Excretory Fluid/Plasma AUC Ratio) | 0.76 ± 0.28 | nih.gov |
| Sweat (Excretory Fluid/Plasma AUC Ratio) | 0.25 ± 0.07 | nih.gov |
| Tears (Excretory Fluid/Plasma AUC Ratio) | 0.23 ± 0.11 | nih.gov |
In humans, a portion of enoxacin is metabolized in the liver, with some isozymes of the cytochrome P-450 system being inhibited by the drug. drugbank.com The primary metabolite identified is oxo-enoxacin. nih.govnih.gov Following a single oral dose in healthy subjects, approximately 5.4% of the dose was recovered in the urine as oxo-enoxacin, compared to 44% recovered as the unchanged drug. nih.gov
Studies in healthy volunteers have shown that oxo-enoxacin is detectable in urine and saliva. nih.gov This anionic metabolite exhibits different distribution characteristics compared to the parent zwitterionic compound, showing a higher renal clearance and lower exposure in saliva. nih.gov
Elimination Pathways and Renal Handling Mechanisms in Pre-clinical Models
In the case of enoxacin, pre-clinical and clinical studies indicate that its renal clearance exceeds the glomerular filtration rate, suggesting that active tubular secretion is a key mechanism in its elimination. nih.gov This is a common characteristic for several quinolone antibiotics. nih.gov The process of tubular secretion involves specific transporter systems for organic anions and cations. nih.govmdpi.com Probenecid, a substance known to inhibit these transporters, has been shown to reduce the renal clearance of several quinolones, including enoxacin, providing further evidence for the role of active tubular secretion in their elimination. nih.gov
The relative contribution of glomerular filtration and tubular secretion can be assessed by comparing the renal clearance of the drug to that of a filtration marker like inulin. sci-hub.se A renal clearance ratio significantly greater than one points towards the predominance of tubular secretion. sci-hub.se For gemifloxacin, another quinolone, filtration accounts for only a small fraction of its total body clearance, highlighting the importance of tubular secretion for this class of drugs. nih.gov
Non-clinical Efficacy Studies in Disease Models
Evaluation in Bacterial Infection Models (e.g., Staphylococcus aureus-related implantation infections)
Enoxacin has demonstrated significant efficacy in pre-clinical models of bacterial infections, particularly those related to orthopedic implants. researchgate.netfrontiersin.orgnih.gov These infections, often caused by Staphylococcus aureus (including methicillin-resistant strains, MRSA), are a major cause of implant failure. researchgate.netnih.gov
In a rat model of orthopedic implant-related MRSA infection, a bone-targeting delivery system of enoxacin (Eno@MSN-D) was shown to effectively inhibit bacterial growth. researchgate.net This system, composed of enoxacin-loaded mesoporous silica (B1680970) nanoparticles, demonstrated antibacterial effects both in vitro and in vivo, preventing implant-related infections and subsequent bone loss. researchgate.netnih.gov Similarly, covalently immobilizing enoxacin onto titanium implant surfaces has been shown to prevent bacterial colonization by multiple species, including MRSA, in a rat femoral medullary cavity model. nih.gov
The minimum inhibitory concentrations (MICs) of enoxacin against various bacterial strains highlight its broad-spectrum activity. For instance, the MIC for S. aureus and S. epidermidis is 2 μg/ml, and for MRSA, it is 4 μg/ml. researchgate.netnih.gov Studies have also explored the role of bacterial factors in implant-associated infections, noting that low expression of certain nucleases in S. aureus may contribute to higher biofilm-forming capacity. frontiersin.org
Beyond its direct antibacterial action, enoxacin also exhibits properties that can mitigate infection-related complications. For example, it has an inhibitory effect on osteoclasts, the cells responsible for bone resorption, which is often exacerbated during implant-related infections. frontiersin.orgnih.gov
| Model System | Key Findings | Reference |
| Rat model of orthopedic implant-related MRSA infection | Eno@MSN-D delivery system inhibited bacterial growth and prevented bone loss. | researchgate.netnih.gov |
| Rat femoral medullary cavity implant model | Covalently immobilized enoxacin on titanium surfaces prevented MRSA infection. | nih.gov |
| In vitro bacterial studies | Enoxacin demonstrates broad-spectrum antibacterial activity against S. aureus, S. epidermidis, and MRSA. | researchgate.netnih.gov |
Assessment in Bone Resorption and Osteoporosis Animal Models
Enoxacin and its derivatives have been investigated for their potential therapeutic effects in animal models of osteoporosis and bone resorption. nih.govnih.govfrontiersin.org Osteoporosis, a condition characterized by excessive osteoclast activity leading to bone loss, is a significant health concern. researchgate.net
In ovariectomized (OVX) rat models, which simulate postmenopausal osteoporosis, a novel bone-targeting agent, bisphosphonate-enoxacin (BE), has shown promising results. nih.govnih.govfrontiersin.orgresearchgate.net Treatment with BE in these models led to improved trabecular bone microarchitecture, increased cortical bone thickness and strength, and reduced cortical porosity. frontiersin.orgresearchgate.net Specifically, BE treatment resulted in increased bone volume/tissue volume and trabecular thickness, and a decrease in trabecular separation compared to vehicle-treated animals. nih.govscispace.com
Mechanistically, BE has been shown to inhibit osteoclast formation and function. nih.gov It disrupts the formation of the osteoclast actin ring, a critical structure for bone resorption. researchgate.net Further studies revealed that BE exerts its inhibitory effects by abrogating the RANKL-induced JNK signaling pathway, which is crucial for osteoclast differentiation and activity. nih.gov The number of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts, a marker for mature osteoclasts, was significantly decreased in BE-treated rats. nih.govscispace.com
Notably, the anti-resorptive effects of BE were found to be dose-dependent, with higher concentrations showing efficacy comparable to or even better than zoledronate, a standard bisphosphonate therapy. nih.govscispace.com These findings suggest that enoxacin derivatives could offer a novel approach for the treatment of osteoporosis and other osteolytic diseases. nih.govfrontiersin.org
| Model System | Key Findings | Reference |
| Ovariectomized (OVX) rat model | Bisphosphonate-enoxacin (BE) improved trabecular bone microarchitecture, cortical bone thickness, and strength. | nih.govfrontiersin.orgresearchgate.net |
| Ovariectomized (OVX) rat model | BE inhibited osteoclast formation and bone resorption in a dose-dependent manner. | nih.govnih.govscispace.com |
| In vitro osteoclast assays | BE disturbed osteoclast actin ring formation and abrogated RANKL-induced JNK signaling. | nih.govresearchgate.net |
Investigation of Cancer Growth Inhibition in Orthotopic Mouse Models
Enoxacin has been identified as a cancer-specific growth inhibitor in various pre-clinical cancer models, including orthotopic mouse models. nih.govpnas.orgscispace.com Its anti-tumor activity is linked to its ability to enhance the processing of microRNAs (miRNAs), which are small RNA molecules that regulate gene expression and are often dysregulated in cancer. nih.govpnas.org
In orthotopic mouse models of human colorectal cancer, enoxacin treatment was shown to inhibit the growth of primary tumors. pnas.org This effect was found to be dependent on the presence of the TAR RNA-binding protein 2 (TRBP), a key component of the miRNA biogenesis machinery. nih.govpnas.org Enoxacin binds to TRBP, enhancing the production of tumor-suppressor miRNAs. nih.govpnas.org In tumors with impaired TRBP function, the growth-inhibitory effects of enoxacin were minimal. pnas.org
Studies using xenografted nude mouse models further confirmed these findings. Enoxacin significantly increased the production of mature miRNAs in TRBP-proficient xenografts, leading to tumor growth inhibition. pnas.org The anti-tumor effects of enoxacin have also been investigated in other cancer types. In a murine xenograft model of osteosarcoma, enoxacin significantly decreased tumor volume and weight. nih.gov This was associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and matrix metalloproteinases involved in invasion and migration. nih.gov Furthermore, enoxacin has shown efficacy in an orthotopic mouse model of human thyroid cancer. biorxiv.orgacs.org
The mechanism of action involves the restoration of a more physiological miRNA expression profile in cancer cells, which can lead to cell-cycle arrest, particularly in the G2/M phase, and induction of apoptosis. pnas.org
| Model System | Key Findings | Reference |
| Orthotopic mouse model of human colorectal cancer | Enoxacin inhibited primary tumor growth in a TRBP-dependent manner. | pnas.org |
| Xenografted nude mouse model | Enoxacin increased mature miRNA production and inhibited the growth of TRBP-proficient cancer cells. | pnas.org |
| Murine xenograft model of osteosarcoma | Enoxacin reduced bone tumor volume and weight. | nih.gov |
| Orthotopic mouse model of human thyroid cancer | Enoxacin demonstrated the ability to inhibit tumor growth. | biorxiv.orgacs.org |
Studies in Metabolic Disorder Models (e.g., High Fat Diet (HFD)-fed mice for browning induction)
Enoxacin has been shown to have beneficial effects in pre-clinical models of metabolic disorders, particularly in the context of obesity induced by a high-fat diet (HFD). eurekalert.orgnih.govresearchgate.net The key mechanism appears to be the induction of "browning" in white adipose tissue (WAT), a process where white fat cells take on characteristics of brown fat cells, which are specialized in burning calories to generate heat (thermogenesis). eurekalert.org
In HFD-fed mice, treatment with enoxacin attenuated weight gain. eurekalert.org This was associated with increased energy expenditure and was particularly evident when the animals were exposed to cold. eurekalert.orgnih.gov Enoxacin-treated mice exhibited a "browner" appearance of their brown adipose tissue (BAT) and showed higher expression of thermogenic genes such as Ucp1, Dio2, and Ppargc1a in both BAT and subcutaneous WAT (scWAT). nih.gov Histological analysis revealed that enoxacin reversed the "whitening" of BAT caused by the HFD and reduced the size of fat cells in scWAT. nih.gov
The browning effect of enoxacin is believed to be mediated through its influence on microRNA (miRNA) expression in adipose tissue. eurekalert.org Specifically, enoxacin has been found to reduce the expression of miR-34a-5p, which in turn leads to the upregulation of its target genes involved in promoting energy expenditure, such as Fgfr1, Klb, and Sirt1. eurekalert.org This enhances signaling by fibroblast growth factor 21 (FGF21), a hormone that promotes thermogenesis. eurekalert.org
These findings have been replicated in in vitro models using both murine and human preadipocytes and adipocytes, demonstrating a cell-autonomous effect of enoxacin in promoting beige adipogenesis and oxidative metabolism. eurekalert.orgnih.govresearchgate.net Furthermore, enoxacin has been shown to ameliorate metabolic and reproductive dysfunction in a mouse model of polycystic ovary syndrome (PCOS) by promoting white fat browning and improving gut dysbiosis. frontiersin.orgnih.gov
| Model System | Key Findings | Reference |
| High-Fat Diet (HFD)-fed mice | Enoxacin attenuated weight gain, increased energy expenditure, and promoted browning of white adipose tissue. | eurekalert.orgnih.gov |
| HFD-fed mice exposed to cold | Enoxacin enhanced thermogenesis and upregulated thermogenic genes in adipose tissue. | nih.gov |
| Murine and human adipocyte cultures | Enoxacin induced genes associated with oxidative metabolism and promoted beige adipogenesis. | eurekalert.orgnih.govresearchgate.net |
| Dehydroepiandrosterone (DHEA)-induced PCOS mouse model | Enoxacin improved metabolic and reproductive disorders, partly through promoting white fat browning. | frontiersin.orgnih.gov |
Exploration in Neurodegenerative Disease Models (e.g., Amyotrophic Lateral Sclerosis (ALS) mice)
Enoxacin has emerged as a potential therapeutic agent in pre-clinical models of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). medrxiv.orgmedrxiv.orgnih.govepo.org The rationale for its use in ALS stems from the observation that miRNA biogenesis is impaired in various forms of the disease. medrxiv.orgnih.gov Specifically, the activity of DICER, an essential enzyme for producing mature miRNAs, is downregulated in both sporadic and genetic forms of ALS. medrxiv.org
Enoxacin has been shown to enhance DICER activity, thereby restoring the production of miRNAs. medrxiv.orgnih.gov In pre-clinical studies using ALS mouse models, such as the SOD1G93A and TDP-43A315T models, enoxacin treatment mitigated some of the symptoms associated with motor deterioration. medrxiv.orgmedrxiv.org For instance, in SOD1G93A mice, enoxacin administration led to improvements in neurological scores and gross motor strength. epo.org
The therapeutic effect of enoxacin is linked to its ability to rescue the expression of miRNAs that are downregulated in ALS. medrxiv.orgmedrxiv.org For example, levels of miR-320, which are reduced in the spinal cord and brainstem of SOD1G93A mice, were increased following enoxacin therapy. medrxiv.orgmedrxiv.org By restoring miRNA levels, enoxacin may help regulate key genes that modulate the pathological phenotypes of ALS. medrxiv.orgmedrxiv.org
Furthermore, recent research suggests that enoxacin can also play a role in counteracting genotoxic stress associated with ALS-causing proteinopathies like TDP-43 and FUS. biorxiv.org In cellular and murine models of ALS, enoxacin treatment was shown to restore a proficient DNA damage response and reduce the accumulation of DNA damage. biorxiv.org
| Model System | Key Findings | Reference |
| SOD1G93A and TDP-43A315T ALS mouse models | Enoxacin mitigated symptoms of motor deterioration. | medrxiv.orgmedrxiv.org |
| SOD1G93A ALS mouse model | Enoxacin improved neurological scores and gross motor strength. | epo.org |
| Cellular and murine models of ALS (TDP-43 and FUS proteinopathies) | Enoxacin restored a proficient DNA damage response and reduced DNA damage accumulation. | biorxiv.org |
| In vitro models of ALS | Enoxacin restored the downregulation of mature miRNA expression caused by ALS-causing mutants. | epo.org |
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking and Simulation Approaches
Molecular docking and simulation are powerful computational techniques used to predict how a ligand, such as Enoxacin (B1671340), binds to a macromolecular target. These methods have been instrumental in understanding the specific interactions that govern Enoxacin's biological effects.
Prediction of Ligand-Target Binding Interactions (e.g., DNA gyrase, TRBP, V-ATPase B2 subunit)
Enoxacin's diverse biological activities stem from its ability to interact with multiple molecular targets. Computational studies have provided detailed predictions of these binding interactions.
DNA Gyrase: As a fluoroquinolone antibiotic, Enoxacin's primary bacterial target is DNA gyrase, a type II topoisomerase essential for DNA replication. Enoxacin interferes with this process, exhibiting an IC50 (half-maximal inhibitory concentration) of 126 µg/ml for DNA gyrase. medchemexpress.com Molecular docking studies of fluoroquinolones, including Enoxacin, reveal that the carboxyl and ketone groups in the core structure are crucial for binding to the enzyme, often mediated by a magnesium ion. als-journal.com These interactions stabilize the DNA-gyrase complex, leading to a bactericidal effect. nih.gov
TAR RNA-binding protein 2 (TRBP): Enoxacin has been identified as a cancer-specific growth inhibitor by enhancing the processing of microRNA (miRNA) through its interaction with TRBP. medchemexpress.comnih.gov Computational and biophysical methods have confirmed a direct physical interaction between Enoxacin and TRBP. nih.gov This binding is believed to enhance the affinity of TRBP for pre-miRNAs, thereby promoting their maturation into functional miRNAs that can act as tumor suppressors. mdpi.com The specificity of this interaction is highlighted by findings that Enoxacin's anticancer effects are dependent on the presence of a functional TRBP. researchgate.net
V-ATPase B2 subunit: Through structure-based virtual screening, Enoxacin was identified as an inhibitor of osteoclast formation and bone resorption. researchgate.net This activity is attributed to its binding to the B2 subunit of vacuolar H+-ATPase (V-ATPase). researchgate.net Molecular docking simulations predict that Enoxacin fits into a structural pocket on the V-ATPase B2 subunit, interacting with several amino acid residues. A key predicted interaction is a hydrogen bond between the Arg314 residue of the protein and the N4 atom of Enoxacin. These interactions competitively inhibit the binding of the V-ATPase to microfilaments, a process necessary for bone resorption. researchgate.netresearchgate.net
Computational Prediction of Enoxacin Hydrate's Bioactivity and Interaction Specificity
Computational models are crucial for predicting the biological activity and specificity of Enoxacin based on its structural interactions. By simulating the binding affinity and mode of interaction with various targets, researchers can forecast the compound's potential therapeutic effects and off-target activities.
For instance, the prediction of Enoxacin's binding to the V-ATPase B2 subunit led to the discovery of its novel role as an inhibitor of osteoclast function, an activity distinct from its antibacterial properties. researchgate.net Similarly, the identification of TRBP as a binding partner explained Enoxacin's observed ability to modulate miRNA processing, providing a mechanistic basis for its anticancer potential. nih.govmdpi.com These computational predictions, later validated by in vitro and in vivo experiments, demonstrate the power of simulation in uncovering new bioactivities and understanding the molecular basis for a drug's specific effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. medchemexpress.com This approach is used to develop mathematical models that can predict the activity of new, unsynthesized molecules.
Development and Validation of Multidimensional QSAR Models (1D, 2D, 3D, 4D, 5D, 6D)
QSAR models for fluoroquinolones have been developed using descriptors of varying dimensions to predict their activity. These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. researchgate.net
1D & 2D-QSAR: These models use simpler descriptors like molecular weight, logP (lipophilicity), and topological indices. Studies on fluoroquinolone derivatives have successfully used 2D-QSAR to link structural features to antibacterial activity, providing insights for designing more potent agents. acs.orgrjptonline.org
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. A 3D-QSAR study on fluoroquinolone derivatives developed models with high correlation coefficients (r² up to 0.989), indicating a strong relationship between the 3D structure and anti-inflammatory activity. researchgate.net
Higher-Dimensional QSAR (4D, 5D, 6D): These advanced models incorporate additional dimensions such as different conformational states (4D), induced-fit models (5D), and solvation effects (6D) to improve prediction accuracy.
The validation of these models is critical. Statistical parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²(CV)), and the F-test value are used to assess the goodness of fit and the predictive ability of the developed QSAR model. aip.org A robust QSAR model typically has an r² > 0.6 and a q² > 0.5. aip.org
| QSAR Model Type | Statistical Parameter | Reported Value | Interpretation |
|---|---|---|---|
| 3D-QSAR (CoMFA) | r² | 0.962 researchgate.net | High correlation between descriptor fields and activity (Goodness of fit) |
| q² (LOO) | 0.554 researchgate.net | Good internal predictive ability | |
| 3D-QSAR (CoMSIA) | r² | 0.989 researchgate.net | Very high correlation between descriptor fields and activity (Goodness of fit) |
| q² (LOO) | 0.600 researchgate.net | Good internal predictive ability | |
| 2D-QSAR (MLR) | r² | 0.977 researchgate.net | High correlation between descriptors and activity |
| PRESS | Lower value preferred researchgate.net | Indicates better predictive power of the model |
Application of Fragment-Based SAR Analysis for Directed Derivative Design
Fragment-Based Drug Discovery (FBDD) is a strategy that starts with identifying small chemical fragments that bind weakly to the target. frontiersin.org These fragments are then grown, linked, or optimized to produce a lead compound with higher affinity and specificity. nih.gov
In the context of Enoxacin, FBDD principles can be applied to design new derivatives. By analyzing the structure of Enoxacin, key fragments responsible for its activity can be identified. For example, the core quinolone scaffold is essential for DNA gyrase inhibition, while the piperazine (B1678402) ring at the C-7 position can be modified to alter potency and spectrum of activity. mdpi.com SAR studies have shown that modifications at the C-3 carboxylic acid or the N-1 ethyl group can lead to derivatives with different biological profiles, such as enhanced anticancer activity. researchgate.net This fragment-based approach allows for a more rational and efficient exploration of chemical space to design derivatives with improved therapeutic properties. nih.gov
Atomic Homology Modeling for Unresolved Target Structures
When the experimental 3D structure of a target protein has not been determined by methods like X-ray crystallography or NMR, atomic homology modeling can be used to build a predictive model. This technique relies on the known structure of a homologous protein (a template) with a similar amino acid sequence.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Enoxacin (B1671340) Hydrate (B1144303) and Metabolite Analysis
Chromatographic methods are fundamental in separating Enoxacin hydrate from its related substances, including metabolites and degradation products, allowing for precise quantification and identification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity of this compound and for its quantitative determination in various matrices. Several studies have established robust HPLC methods for the simultaneous determination of Enoxacin and other fluoroquinolones. moca.net.uanih.govresearchgate.net These methods are valued for their accuracy, sensitivity, and reliability. nih.govresearchgate.net
A typical HPLC method for Enoxacin analysis involves a reversed-phase column, such as a C18 or C8 column, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an acidic buffer. moca.net.uanih.govnih.gov For instance, one method utilized a C18 column with a gradient elution of a phosphonic acid solution, methanol, and acetonitrile. researchgate.net Another employed a Kromasil 100 C8 column with an eluent of acetonitrile, methanol, and 0.4 mol L⁻¹ citric acid (7:15:78 v/v). nih.gov UV detection is commonly performed at wavelengths around 269 nm, 275 nm, or 280 nm to achieve optimal sensitivity. moca.net.uanih.govresearchgate.net
The validation of these HPLC methods, in accordance with guidelines such as those from the International Conference on Harmonisation (ICH), has demonstrated excellent linearity over specific concentration ranges, with high precision (RSD < 2%) and recovery rates (typically 92-102%). moca.net.ua The limit of detection (LOD) and limit of quantitation (LOQ) for Enoxacin have been reported to be as low as 0.02 ng and 0.01 µg/mL, respectively, in some methods. nih.govresearchgate.net These validated HPLC methods are suitable for routine quality control of Enoxacin in bulk drug substances and pharmaceutical formulations. moca.net.ua
Table 1: HPLC Methods for this compound Analysis
| Column | Mobile Phase | Detection Wavelength (nm) | Application | Reference |
|---|---|---|---|---|
| Agilent HC C18 (250mm x 4.6mm, 5µm) | Phosphonic acid solution: methanol: acetonitrile (gradient) | 269 | Determination of related substances | researchgate.net |
| Chromolith® RP-18 endcapped | Acetonitrile and phosphate (B84403) buffer (pH 5.5; 15 mM) | 280 | Simultaneous quantitative determination of eight fluoroquinolones | moca.net.ua |
| Kromasil 100 C8 (250 mm x 4 mm, 5 µm) | CH₃CN-CH₃OH-citric acid 0.4 mol L⁻¹ (7:15:78 v/v) | 275 | Quantitative determination of four fluoroquinolones | nih.gov |
| Reversed-phase analytical column | 20.9% (v/v) acetonitrile buffer (pH 2.1) with tetrabutylammonium (B224687) hydroxide | 340 | Simultaneous determination in plasma and prostatic tissue | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying the degradation products of this compound. ascelibrary.comresearchgate.net These techniques provide structural information based on the mass-to-charge ratio (m/z) of the parent compound and its fragments.
Studies on the photodegradation of Enoxacin have utilized LC-MS to elucidate the transformation pathways. ascelibrary.com For example, under UV irradiation, Enoxacin has been shown to undergo hydroxylation, defluorination, and the formation of a geminal diol. ascelibrary.comresearchgate.net The LC-MS analysis identified potential degradation byproducts with m/z values of 336 (hydroxylated parent molecule), 318 (defluorinated and hydroxylated molecule), and 256 (geminal diol species). ascelibrary.com Another potential degradation pathway involves the removal of the piperazine (B1678402) ring, leading to a byproduct with an m/z of 284. ascelibrary.com
LC-MS/MS methods have been developed for the simultaneous determination of multiple quinolone residues, including Enoxacin, in various food and environmental samples. nih.govjfda-online.commdpi.com These methods often employ electrospray ionization (ESI) in the positive ion mode and use selected reaction monitoring (SRM) for enhanced selectivity and sensitivity. nih.gov The combination of liquid chromatography for separation and mass spectrometry for detection allows for the reliable identification and quantification of Enoxacin and its degradation products even at low concentrations.
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for investigating its interactions with other molecules, such as metal ions and biological macromolecules.
Ultraviolet (UV) Spectroscopy for Metal Complex Interaction and Kinetic Parameters
UV-Visible spectroscopy is a valuable technique for studying the interaction of Enoxacin with metal ions and for determining the kinetic parameters of its degradation. uok.ac.in The formation of complexes between Enoxacin and metal ions like platinum(IV), ruthenium(III), and iridium(III) can be monitored by observing changes in the UV-Vis absorption spectra. ajol.info The interaction of Enoxacin with metal ions is also a key principle in some spectrofluorometric methods. sapub.org
Furthermore, UV spectroscopy can be used to follow the kinetics of Enoxacin degradation. ascelibrary.com By monitoring the decrease in absorbance at a specific wavelength over time, the rate of degradation under various conditions, such as UV photolysis, can be determined. ascelibrary.comthermofisher.com For example, the direct photolysis of Enoxacin at 254 nm was found to have a half-life of approximately 6 minutes. ascelibrary.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification (e.g., 1H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), is a definitive method for the structural verification of this compound. probechem.com The ¹H-NMR spectrum provides detailed information about the chemical environment of each proton in the molecule, allowing for an unambiguous confirmation of its structure. ajol.info
The characteristic signals in the ¹H-NMR spectrum of Enoxacin include those for the ethyl group, the piperazine ring protons, and the protons on the naphthyridine ring system. ajol.info For instance, typical chemical shifts are observed for the methyl (–CH₃) and methylene (B1212753) (–CH₂–) protons of the ethyl group, as well as distinct signals for the aromatic protons. ajol.info Comparison of the ¹H-NMR spectrum of a sample to that of a reference standard can confirm its identity and purity. Changes in the chemical shifts upon complexation with metal ions can also provide insights into the binding sites. ajol.info
Table 2: Key ¹H-NMR Signals for Enoxacin
| Proton Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|
| –CH₃ (methyl) | 1.40 | ajol.info |
| Amine (piperazine) | 2.0 | ajol.info |
| Piperazine | 2.62, 3.85 | ajol.info |
| –CH₂– (ethyl) | 4.48 | ajol.info |
| Naphthyridine | 8.10, 8.95 | ajol.info |
Spectrofluorometric Methods for Molecular Interaction Assays (e.g., with Eu complexes)
Spectrofluorometry offers a highly sensitive approach for studying the molecular interactions of Enoxacin. This technique is particularly useful in assays involving fluorescent probes. A notable application is the use of an Enoxacin-Europium (Eu³⁺) complex as a fluorescent probe. researchgate.netresearchgate.net
In this system, the fluorescence of the Enoxacin-Eu³⁺ complex can be quenched by the presence of other molecules, such as folic acid. researchgate.netresearchgate.net The degree of fluorescence quenching is proportional to the concentration of the interacting substance, forming the basis of a quantitative assay. researchgate.net Similarly, the interaction of Enoxacin with aluminum (Al³⁺) to form a fluorescent complex has been utilized to determine bovine serum albumin (BSA). sapub.orgresearchgate.net The fluorescence intensity of the Enoxacin-Al³⁺ complex is enhanced in the presence of BSA, allowing for its sensitive detection. sapub.orgresearchgate.net These spectrofluorometric methods highlight the utility of Enoxacin's fluorescent properties in developing sophisticated molecular interaction assays. fluorescencecorrelation.comnih.gov
Microscopic and Biophysical Techniques for Nanoparticle Characterization
Advanced analytical methods are crucial for understanding the physicochemical properties of nanoparticles designed for drug delivery. These techniques provide essential information on the size, morphology, stability, and uniformity of nanocarriers, which are critical parameters influencing their in vivo behavior and therapeutic efficacy.
Transmission Electron Microscopy (TEM) for Ultrastructure Analysis of Nanoparticles
In studies involving enoxacin-loaded nanoparticles, TEM has been employed to confirm their structure and morphology. For instance, research on a bone-targeting delivery system utilized TEM to analyze mesoporous silica (B1680970) nanoparticles (MSN) before and after being loaded with enoxacin (Eno@MSN) and further functionalized with an aspartic acid peptide (Eno@MSN-D). mdpi.com The resulting micrographs provided direct visual evidence of the nanoparticle's structure. mdpi.com The ability of TEM to provide detailed structural information is vital for confirming the successful formulation of drug-loaded nanocarriers. azonano.com
Particle Size Distribution (PDI) and Zeta Potential Measurements for Nanocarrier Stability and Uniformity
Beyond visual confirmation of morphology, it is critical to assess the uniformity and stability of a nanoparticle population in a liquid dispersion. Dynamic Light Scattering (DLS) is a key technique used to measure the hydrodynamic size of particles and the particle dispersion index (PDI). nanocomposix.commdpi.com The PDI is a measure of the heterogeneity of particle sizes in a mixture; a smaller PDI value (typically ≤ 0.2) indicates a more uniform, or monodisperse, population of nanoparticles.
Zeta potential is another critical parameter, which measures the magnitude of the electrostatic charge on the surface of the nanoparticles. mdpi.com This surface charge is a primary indicator of the stability of a colloidal dispersion. mdpi.com A high absolute zeta potential value (either positive or negative) results in strong repulsive forces between particles, which prevents them from aggregating and maintains the stability of the suspension. mdpi.com
In the characterization of an enoxacin delivery system, researchers used a Zetasizer Nano instrument to perform DLS analysis. mdpi.com The study measured the average particle diameter, PDI, and zeta potential for the unloaded nanoparticles (MSN), the enoxacin-loaded nanoparticles (Eno@MSN), and the final functionalized product (Eno@MSN-D). mdpi.com The results showed that loading enoxacin and subsequent surface modification altered these parameters. mdpi.com Specifically, the zeta potential of the final Eno@MSN-D was -19.3 mV, indicating good dispersion properties. mdpi.com
The detailed findings from the characterization are presented in the table below.
| Sample | Average Particle Diameter (nm) | Particle Dispersion Index (PDI) | Zeta Potential (mV) |
| MSN (Mesoporous Silica Nanoparticles) | 113.9 | 0.213 | -24.3 |
| Eno@MSN (Enoxacin-loaded MSN) | 133.8 | 0.272 | -22.4 |
| Eno@MSN-D (Functionalized Eno@MSN) | 179.7 | 0.202 | -19.3 |
| Data sourced from a study on a bone-targeting enoxacin delivery system. mdpi.com |
Environmental Research and Degradation Pathways of Enoxacin
Photodegradation Kinetics of Enoxacin (B1671340) in Aqueous Environments
Photodegradation, the breakdown of compounds by light, is a significant pathway for the removal of enoxacin from water. ascelibrary.com The kinetics of this process, including the influence of various factors, have been the subject of detailed scientific investigation.
Direct exposure to ultraviolet (UV) light can lead to the rapid degradation of enoxacin in aqueous solutions. ascelibrary.com Studies have shown that the direct photolysis of enoxacin at a wavelength of 254 nm results in a swift breakdown of the parent compound, with a reported half-life of approximately 6 minutes under specific laboratory conditions. ascelibrary.com However, the rate of photolysis can decrease over time due to the accumulation of reaction byproducts that may compete for light absorption. ascelibrary.com
The pH of the aqueous environment plays a crucial role in the direct photolysis of enoxacin. nih.gov Degradation is observed to be more rapid at higher pH levels. nih.gov The speciation of enoxacin, which is pH-dependent, influences its reactivity. nih.govunesp.br The zwitterionic form of enoxacin is the predominant species in typical environmental water pH ranges of 6 to 9. unesp.br
Advanced Oxidation Processes (AOPs) are methods that generate highly reactive hydroxyl radicals (•OH) to accelerate the degradation of organic pollutants. mdpi.com For enoxacin, AOPs such as UV combined with hydrogen peroxide (UV/H₂O₂) and the photo-Fenton process (UV/H₂O₂/Fe(II)) have been shown to be more effective than direct UV photolysis alone. ascelibrary.comresearchgate.net
In the UV/H₂O₂ process, the photolysis of hydrogen peroxide generates hydroxyl radicals, which then attack the enoxacin molecule. ascelibrary.com The photo-Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) in the presence of UV light, which also produces hydroxyl radicals. ascelibrary.compjoes.com Both of these AOPs lead to significantly faster and more complete degradation of enoxacin compared to direct UV irradiation. ascelibrary.com Research has demonstrated that over 90% mineralization (the conversion of the organic compound to inorganic substances like CO₂) of enoxacin can be achieved within 30 minutes using these methods. ascelibrary.com The high reactivity of the hydroxyl radical with enoxacin is underscored by a nearly diffusion-controlled absolute bimolecular rate constant of (5.91 ± 0.08) × 10⁹ L mol⁻¹ s⁻¹. ascelibrary.comresearchgate.net
| Degradation Process | Key Features | Outcome |
| Direct UV Photolysis | Irradiation with UV light (e.g., 254 nm). ascelibrary.com Rate is pH-dependent. nih.gov | Rapid initial degradation, but can be slowed by byproducts. ascelibrary.com |
| UV/H₂O₂ | UV light combined with hydrogen peroxide. ascelibrary.com Generates hydroxyl radicals. ascelibrary.com | Faster and more complete degradation than UV alone. ascelibrary.com |
| Photo-Fenton | UV light, hydrogen peroxide, and ferrous ions. ascelibrary.com Generates hydroxyl radicals. ascelibrary.com | Highly effective, leading to significant mineralization. ascelibrary.com |
Studies on Direct UV Photolysis and Influencing Factors
Identification of Enoxacin Degradation Byproducts and Pathways
The degradation of enoxacin results in the formation of various byproducts. Identifying these products and understanding the degradation pathways are essential for a complete environmental risk assessment, as some byproducts may also have biological activity. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique used for the characterization of these degradation products. ascelibrary.commdpi.comscirp.org
Analysis of the byproducts from the photolysis of enoxacin has revealed that hydroxylation and defluorination are major degradation pathways. ascelibrary.comresearchgate.netresearchgate.net Hydroxylation involves the addition of a hydroxyl group (–OH) to the enoxacin molecule. Defluorination is the removal of the fluorine atom from the fluoroquinolone structure. ascelibrary.com The cationic form of enoxacin, present under acidic conditions, has been shown to have a greater tendency to undergo hydroxylation and defluorination. nih.gov
The formation of a geminal diol has also been identified as a degradation pathway for enoxacin. ascelibrary.comresearchgate.net A geminal diol is a molecule with two hydroxyl groups attached to the same carbon atom. orgosolver.com This can occur through the reduction of the quinone and the acid carbonyl moieties of the enoxacin structure. ascelibrary.com
Characterization of Hydroxylation and Defluorination Products
Role of Natural Organic Matter in Enoxacin Degradation Processes
Natural organic matter (NOM), a complex mixture of organic compounds found in natural waters, can significantly influence the photodegradation of enoxacin. ascelibrary.comfrontiersin.orgmdpi.com NOM can act as a photosensitizer, promoting indirect photolysis through the formation of reactive species like singlet oxygen and triplet excited states. unesp.brfrontiersin.org However, NOM can also act as a light screen, absorbing UV radiation and thus inhibiting the direct photolysis of enoxacin. ascelibrary.com
Environmental Fate and Potential Ecological Impact Assessment of Degradation Products
Enoxacin, a fluoroquinolone antibiotic, can enter the environment as it is not entirely removed by conventional sewage treatment methods. researchgate.netascelibrary.com Its presence and the subsequent formation of degradation products in aquatic systems pose potential risks to the ecosystem. researchgate.netascelibrary.com
The environmental persistence of enoxacin is influenced by several factors, including sunlight and the chemical composition of the water. unesp.brresearchgate.net Photodegradation, the breakdown of compounds by light, is a key process in the natural attenuation of enoxacin. unesp.bracs.org This process can occur directly through the absorption of UV light by the enoxacin molecule or indirectly through reactions with photochemically produced reactive species like hydroxyl radicals. ascelibrary.comunesp.br The rate of direct photolysis is influenced by the pH of the water. unesp.br
The presence of natural organic matter and certain ions in the water can also affect the degradation rate of enoxacin. ascelibrary.comresearchgate.net For instance, high concentrations of Suwannee River Humic Acid, a proxy for natural organic matter, have been shown to inhibit the photodegradation of enoxacin. ascelibrary.com Conversely, processes involving hydroxyl radicals, such as the photo-Fenton process, can significantly accelerate its degradation. researchgate.netascelibrary.com
The degradation of enoxacin leads to the formation of various transformation products. These products are formed through several chemical reactions, including hydroxylation, defluorination, and oxidation of the piperazine (B1678402) ring. researchgate.netnih.gov The specific degradation pathways and the resulting products can vary depending on the environmental conditions, such as pH. nih.gov
The ecological impact of these degradation products is a significant area of research. Studies have shown that while some degradation processes lead to less toxic compounds than the parent enoxacin, others can produce byproducts with considerable toxicity. researchgate.netnih.gov For example, in silico analyses have predicted that most transformation products from electrochemical oxidation are less ecotoxic than enoxacin itself. nih.gov However, the toxicity of degradation products is complex and depends on the specific chemical changes that occur during transformation. nih.gov It has been noted that some degradation byproducts may have a higher potential for bioaccumulation and toxicity than the original enoxacin compound. iwaponline.com
The following interactive data tables summarize key research findings on the degradation pathways and the ecotoxicity of the resulting products.
Table 1: Enoxacin Degradation Pathways and Influencing Factors
| Degradation Pathway | Key Reactions Involved | Influencing Factors | Outcome |
| Direct Photolysis | Absorption of UV light by enoxacin | pH, initial concentration of enoxacin | Rapid initial degradation, rate can decrease over time. ascelibrary.comunesp.br |
| Indirect Photolysis | Reaction with hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet states of chromophoric dissolved organic matter (³CDOM*) | Presence of natural organic matter (NOM), nitrate, nitrite, bicarbonate. ascelibrary.comunesp.brresearchgate.net | Can be a key degradation pathway, especially in the presence of photosensitizers. unesp.br |
| Photo-Fenton Process | Advanced oxidation process involving UV light, H₂O₂, and Fe(II) | Presence of H₂O₂, FeSO₄·7H₂O | Faster degradation kinetics compared to direct photolysis, leading to significant mineralization. researchgate.netascelibrary.com |
| Electrochemical Oxidation | Reactions at a boron-doped diamond (BDD) electrode | Applied voltage | Elimination of molecular hydrogen, methyl and methylene (B1212753) groups, and substitution at the piperazine ring. nih.gov |
| Coprecipitation with Ferrihydrite | Transformation of ferrihydrite-enoxacin coprecipitates | pH | Promotes goethite formation in neutral/alkaline conditions; hinders hematite (B75146) formation in acidic conditions. Different degradation pathways for cationic, zwitterionic, and anionic forms of enoxacin. nih.gov |
Table 2: Ecotoxicity of Enoxacin Degradation Products
| Degradation Process | Resulting Products | Ecotoxicity Assessment | Reference |
| Photolysis | Hydroxylation, defluorination, and geminal diol formation products | Toxicity of transformation products can be a concern. | researchgate.net |
| Electrochemical Oxidation | Various transformation products | Predicted to be less ecotoxic than the parent compound. | nih.gov |
| Coprecipitation with Ferrihydrite | Hydroxylated, defluorinated, and piperazine ring oxidized products | Toxicity is linked to the specific reaction sites and acquired functional groups. | nih.gov |
| Chlorination | Halogenated and other byproducts | Some products may exhibit high resistance to biodegradation and high toxicity. | researchgate.net |
Q & A
Q. What is the primary mechanism of action of Enoxacin hydrate against bacterial targets?
this compound, a fluoroquinolone, inhibits bacterial DNA gyrase (IC50 = 126 µg/mL) and topoisomerase IV (IC50 = 26.5 µg/mL), enzymes critical for DNA replication and repair. This dual inhibition disrupts supercoiling and chromosome segregation, leading to bactericidal effects. Researchers should validate target engagement using in vitro enzyme inhibition assays with purified gyrase/topoisomerase IV and confirm results via bacterial strain comparisons (e.g., wild-type vs. mutant strains lacking these enzymes) .
Q. What in vitro assays are recommended to evaluate this compound’s antibacterial efficacy?
Standard assays include:
- Minimum Inhibitory Concentration (MIC) : Performed using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics : Assess bactericidal activity over 24 hours at 1×, 2×, and 4× MIC.
- Post-antibiotic effect (PAE) : Measure bacterial regrowth delay after drug removal. Data should be analyzed with non-linear regression models and compared to positive controls (e.g., ciprofloxacin) .
Q. What quality control parameters are critical when preparing this compound solutions for experimental use?
Key parameters include:
- Purity verification : Use HPLC (≥98% purity) or thin-layer chromatography (TLC) to detect related substances (<1% impurities) .
- Loss on drying : 7.0–9.0% at 105°C for 3 hours to confirm hydration status .
- Heavy metal/arsenic limits : ≤20 ppm (Pb) and ≤2 ppm (As) via atomic absorption spectroscopy .
Advanced Research Questions
Q. How does this compound’s dual inhibition of DNA gyrase and topoisomerase IV influence experimental design in resistance studies?
To study resistance mechanisms:
- Generate isogenic mutants (e.g., gyrA/B or parC/E mutations) via serial passage under sub-MIC drug pressure.
- Quantify mutation frequencies using fluctuation assays.
- Perform whole-genome sequencing to identify resistance-conferring SNPs and assess cross-resistance to other fluoroquinolones. Dual-target inhibition reduces resistance risk but requires monitoring for compensatory mutations in both enzyme complexes .
Q. What methodologies are employed to investigate this compound’s off-target effects in eukaryotic cells?
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess interference with human kinases.
- Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) in cancer cell lines.
- Transcriptomic analysis : RNA-seq to identify dysregulated pathways (e.g., oxidative stress, DNA repair). Off-target effects are critical when repurposing this compound for anticancer studies .
Q. How can researchers design experiments to assess this compound’s dual-function potential as an antibiotic and anticancer agent?
- Dual-activity screens : Conduct parallel assays for antibacterial (MIC) and anticancer (IC50 in MTT assays) activity.
- Mechanistic overlap : Evaluate topoisomerase II inhibition (common in eukaryotes) via comet assays or γH2AX foci quantification.
- In vivo models : Use xenograft mice with bacterial co-infections to study therapeutic synergy .
Q. What analytical techniques are optimal for characterizing this compound’s stability under physiological conditions?
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
- UV-Vis spectroscopy : Track absorbance shifts (λmax ~270 nm) to assess photodegradation.
- Thermogravimetric analysis (TGA) : Determine dehydration kinetics at varying humidity levels .
Methodological Considerations
- Data interpretation : Address contradictions in IC50 values (e.g., variations due to enzyme source or assay conditions) by standardizing protocols across labs .
- Ethical compliance : For studies involving human-derived cells, include IRB-approved protocols and informed consent documentation .
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
